REACTION_CXSMILES
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[C:1]1([CH:8]=[CH:7][C:5]([OH:6])=[CH:4][CH:3]=1)[OH:2].Cl[C:10]([O:12][CH2:13][CH3:14])=[O:11]>C(O)(=O)C>[CH2:13]([O:12][C:10]([C:3]1[CH:4]=[C:5]([OH:6])[CH:7]=[CH:8][C:1]=1[OH:2])=[O:11])[CH3:14]
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Name
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|
Quantity
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220 g
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Type
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reactant
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Smiles
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C1(O)=CC=C(O)C=C1
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Name
|
|
Quantity
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108.5 g
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Type
|
reactant
|
Smiles
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ClC(=O)OCC
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Name
|
|
Quantity
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500 mL
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Type
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solvent
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Smiles
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C(C)(=O)O
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Control Type
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UNSPECIFIED
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Setpoint
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110 °C
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Type
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CUSTOM
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Details
|
while agitating the solution at 110° C
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was maintained at 110° C. for two hours
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Duration
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2 h
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Type
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DISTILLATION
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Details
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acetic acid was distilled under vacuum
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Type
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ADDITION
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Details
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1 liter of methylene chloride was added to the reaction mixture
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Type
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FILTRATION
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Details
|
the unreacted excess hydroquinone was filtered
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Type
|
CUSTOM
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Details
|
collected (recoverd amount
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Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1=C(O)C=CC(=C1)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |